molecular formula C20H21NO4 B2442664 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide CAS No. 1448131-50-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide

Cat. No. B2442664
CAS RN: 1448131-50-7
M. Wt: 339.391
InChI Key: YMGMMCGDHJVQIM-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide, also known as BHAP, is a synthetic compound that has been widely used in scientific research. BHAP is a small molecule that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.

Scientific Research Applications

New Salt Formation and Pharmaceutical Applications

The invention of new salts such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate and its solvates has been reported. These salts have been used in pharmaceutical compositions and therapeutics, highlighting the compound's relevance in drug development (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Chemical Synthesis Techniques

Research into the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and indoles has shown that N,N-Dimethylacetamide dimethyl acetal reacts with substituted benzofurans to yield various acetamides. This study provides insights into synthetic strategies for benzofuran derivatives, which are crucial for medicinal chemistry (T. I. Mukhanova et al., 2007).

Silylation and Heterocycle Formation

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This research expands the chemical versatility of acetamide derivatives and introduces new pathways for heterocycle synthesis (N. Lazareva et al., 2017).

Polypeptide and Molecular Conformation Studies

Studies on Poly-N5-(3-hydroxypropyl)-L-glutamine (PHPG) explore its solubility and conformation changes in various solvents. PHPG, related to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide through its structural motifs, provides insights into the behavior of hydroxypropyl derivatives in biological systems (Noah Lupu‐Lotan et al., 1965).

Cyclization to Benzofused Lactams

The compound undergoes intramolecular cyclization in triflic acid to afford benzofused lactams, providing a novel route to these compounds. This research highlights the compound's utility in synthesizing complex molecular architectures (B. Fante et al., 2014).

Anticonvulsant Potential

A study on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents demonstrates the compound's relevance in therapeutic applications. This research suggests that derivatives of this compound could serve as promising candidates for anticonvulsant drug development (A. Shakya et al., 2016).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-6-2-4-8-17(14)24-13-20(23)21-11-10-16(22)19-12-15-7-3-5-9-18(15)25-19/h2-9,12,16,22H,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMMCGDHJVQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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